

# FT113: Application Notes and Protocols for In Vitro Assays

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## Compound of Interest

Compound Name: FT113

Cat. No.: B15573709

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

**FT113** is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] Upregulation of FASN is a well-established hallmark of many cancers, where it provides lipids for membrane formation, signaling molecules, and energy storage to support rapid proliferation. FASN inhibition has emerged as a promising therapeutic strategy in oncology. **FT113** has demonstrated potent anti-proliferative activity in various cancer cell lines and in vivo tumor growth inhibition.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **FT113**.

## Quantitative Data Summary

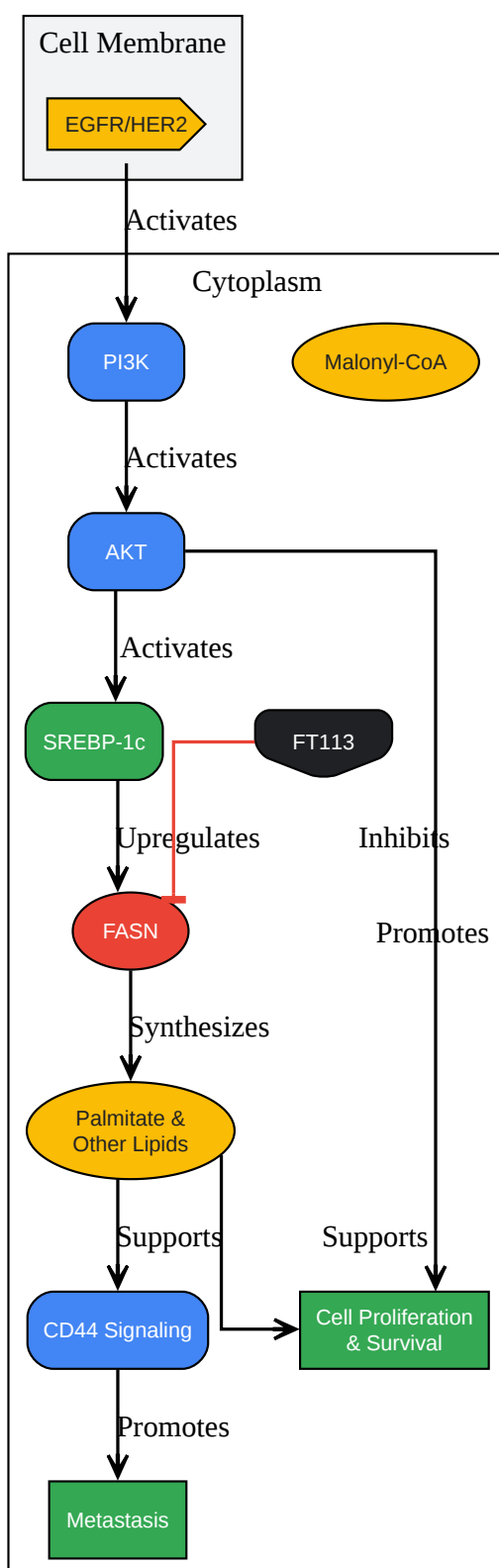
The following tables summarize the reported in vitro efficacy of **FT113** across various assays.

Parameter	Cell Line/Enzyme	Value
IC50	Human FASN Enzyme	213 nM
IC50	PC3 (Prostate Cancer)	47 nM
IC50	MV-411 (Acute Myeloid Leukemia)	26 nM
IC50	BT474 (Breast Cancer)	90 nM
EC50	SARS-CoV-2 in HEK293T-hACE2	17 nM

Table 1: Summary of **FT113** In Vitro Potency. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values highlight the potency of **FT113** against its target enzyme and in cell-based assays.

## Signaling Pathway

**FT113**, as a FASN inhibitor, impacts critical signaling pathways that are often dysregulated in cancer. The inhibition of FASN leads to a depletion of downstream lipid products, which are essential for various cellular functions, including the proper functioning of signaling pathways like PI3K/AKT. Furthermore, FASN inhibition has been shown to attenuate CD44-associated signaling, which is crucial for cancer cell stemness and metastasis.[3]



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Figure 1: **FT113** Mechanism of Action and Downstream Signaling. This diagram illustrates how **FT113** inhibits FASN, thereby impacting the PI3K/AKT pathway and CD44-associated signaling, ultimately leading to reduced cell proliferation and metastasis.

## Experimental Protocols

### Cell Proliferation Assay (WST-1 Method)

This protocol describes a colorimetric assay to determine the effect of **FT113** on the proliferation of cancer cell lines. The assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases, where the amount of formazan dye formed is directly proportional to the number of living cells.

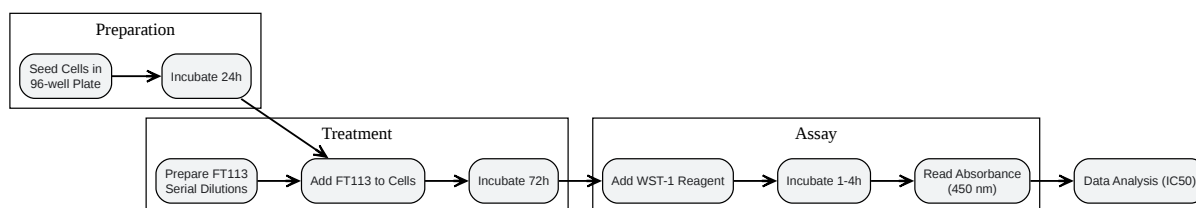
#### Materials:

- Cancer cell lines (e.g., PC3, MV-411)
- Complete cell culture medium
- **FT113** stock solution (in DMSO)
- 96-well cell culture plates
- WST-1 reagent
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **FT113** in complete medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100  $\mu$ L of the **FT113** dilutions to the respective wells. Include vehicle control (DMSO) wells.

- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Add 10 µL of WST-1 reagent to each well.
- Incubate for 1-4 hours at 37°C, or until a significant color change is observed.
- Shake the plate for 1 minute on a shaker.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using a suitable software (e.g., GraphPad Prism).



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Figure 2: Cell Proliferation Assay Workflow. This diagram outlines the key steps of the WST-1 based cell proliferation assay to determine the IC<sub>50</sub> of **FT113**.

## FASN Activity Assay (<sup>14</sup>C-Acetate Incorporation)

This protocol measures the activity of FASN in cells by quantifying the incorporation of radiolabeled acetate into newly synthesized lipids.

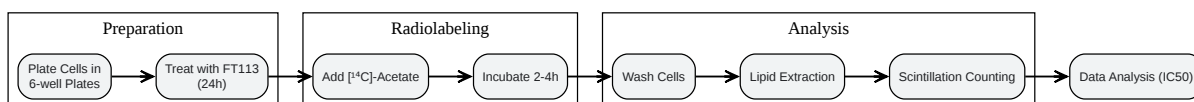
Materials:

- Cancer cell lines (e.g., BT474)

- Complete cell culture medium
- **FT113** stock solution (in DMSO)
- [ $^{14}\text{C}$ ]-Sodium Acetate
- Lysis buffer
- Scintillation cocktail
- Scintillation counter

Procedure:

- Plate cells in 6-well plates and grow to 80-90% confluency.
- Treat cells with various concentrations of **FT113** or vehicle control (DMSO) for 24 hours.
- Add [ $^{14}\text{C}$ ]-Sodium Acetate to each well and incubate for 2-4 hours at 37°C.
- Wash the cells twice with cold PBS.
- Lyse the cells and extract the total lipids.
- Measure the radioactivity of the lipid extracts using a scintillation counter.
- Normalize the radioactivity to the total protein concentration of the cell lysate.
- Calculate the percentage of FASN activity relative to the vehicle control and determine the IC50 value.



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Figure 3: FASN Activity Assay Workflow. This diagram illustrates the procedure for measuring FASN activity using the [ $^{14}\text{C}$ ]-acetate incorporation method.

## SARS-CoV-2 Replication Assay (Cytopathic Effect - CPE)

This protocol is for assessing the antiviral activity of **FT113** against SARS-CoV-2 by observing the inhibition of virus-induced cytopathic effect in susceptible cells.

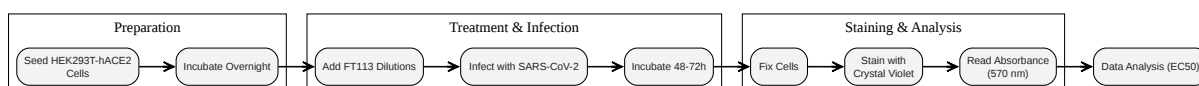
Materials:

- HEK293T cells expressing human ACE2 (HEK293T-hACE2)
- Complete cell culture medium
- **FT113** stock solution (in DMSO)
- SARS-CoV-2 viral stock
- 96-well cell culture plates
- Crystal violet solution

Procedure:

- Seed HEK293T-hACE2 cells in a 96-well plate and incubate overnight.
- Prepare serial dilutions of **FT113** in infection medium (low serum).
- Add the **FT113** dilutions to the cells.
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include uninfected and virus-only controls.
- Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>, or until CPE is observed in the virus control wells.
- Fix the cells with 4% paraformaldehyde.
- Stain the cells with crystal violet solution.

- Wash the plates and allow them to dry.
- Quantify the cell viability by solubilizing the crystal violet and measuring the absorbance at 570 nm.
- Calculate the percentage of protection from CPE and determine the EC50 value.



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